molecular formula C9H7BClNO3 B14086091 (5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B14086091
M. Wt: 223.42 g/mol
InChI Key: WWWLQPRAVKGLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a chlorine atom and a furan ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Nucleophiles: For substitution reactions involving the chlorine atom.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid is unique due to its combination of a boronic acid group with a pyridine ring substituted with both a chlorine atom and a furan ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications and research contexts.

Properties

Molecular Formula

C9H7BClNO3

Molecular Weight

223.42 g/mol

IUPAC Name

[5-chloro-6-(furan-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H7BClNO3/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H

InChI Key

WWWLQPRAVKGLAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CO2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.